N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide
Description
N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide is a synthetic benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 4-butoxyphenyl group and at the 4-position with a 3-ethoxybenzamide moiety. Its molecular formula is C₂₁H₂₃N₃O₄, with a molecular weight of 381.43 g/mol . The compound is structurally characterized by:
- A butoxy chain (C₄H₉O) at the para position of the phenyl ring attached to the oxadiazole.
- An ethoxy group (C₂H₅O) at the meta position of the benzamide substituent.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide |
InChI |
InChI=1S/C21H23N3O4/c1-3-5-13-27-17-11-9-15(10-12-17)19-20(24-28-23-19)22-21(25)16-7-6-8-18(14-16)26-4-2/h6-12,14H,3-5,13H2,1-2H3,(H,22,24,25) |
InChI Key |
PVTSRHIQTWZBEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide involves multiple steps. One common method includes the reaction of 4-butoxybenzyl alcohol with thionyl chloride to form 4-butoxybenzyl chloride. This intermediate is then reacted with 3-ethoxybenzamide in the presence of a base to form the desired compound. The reaction conditions typically involve refluxing in an inert atmosphere to ensure the purity and yield of the product .
Chemical Reactions Analysis
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various bases. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential application as a therapeutic agent for treating infections caused by resistant bacterial strains.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cells. Studies have shown that it induces apoptosis in various cancer cell lines through the activation of caspase pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 1.61 |
| HCT116 (Colon Cancer) | 1.98 |
| A549 (Lung Cancer) | 2.10 |
These results highlight the compound's potential as an effective anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.
Anticonvulsant Activity
This compound also shows promise as an anticonvulsant agent. Structure-activity relationship studies indicate that modifications to the oxadiazole structure can enhance its anticonvulsant properties.
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The biological activity and physicochemical properties of 1,2,5-oxadiazole-based benzamides are highly dependent on substituents at both the phenyl and benzamide moieties. Key comparisons include:
Table 1: Structural and Physical Properties of Selected 1,2,5-Oxadiazole Derivatives
Key Observations:
Alkoxy vs. Halo Substituents :
- The target compound’s butoxy and ethoxy groups enhance lipophilicity compared to chlorophenyl (MD77) or trifluoromethyl (Compound 13) substituents. This may improve membrane permeability but reduce aqueous solubility .
- Chlorophenyl (MD77) and trifluoromethyl (Compound 13) groups are associated with potent antiproliferative and antiplasmodial activities, likely due to electron-withdrawing effects enhancing target binding .
Amino vs. Nitro Groups: 4-Aminophenyl (Compound 59) exhibits stronger antiplasmodial activity (IC₅₀: 1.2 µM) than nitro-substituted analogs (e.g., Compound 44, IC₅₀: 2.5 µM), suggesting amino groups may facilitate hydrogen bonding with biological targets .
Steric and Electronic Effects: 3,4-Diethoxyphenyl (Compound 13) demonstrates superior antiplasmodial potency (IC₅₀: 0.8 µM) compared to monosubstituted derivatives, highlighting the importance of steric bulk and electronic modulation .
Biological Activity
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological efficacy, including its mechanisms of action, effects on various biological targets, and relevant case studies.
- Molecular Formula : C20H24N4O3
- Molecular Weight : 368.43 g/mol
- CAS Number : 898611-26-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression. For example, derivatives containing oxadiazole moieties have demonstrated significant inhibitory effects on RET kinase activity, which is crucial for tumor cell proliferation .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties. The presence of the oxadiazole ring can enhance the interaction with bacterial enzymes, leading to effective inhibition of bacterial growth .
- Antidiabetic Potential : Research has indicated that oxadiazole derivatives can serve as potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. This suggests a potential role in managing diabetes by reducing glucose absorption .
Antitumor Activity
A study highlighted the antitumor effects of benzamide derivatives, including those with oxadiazole structures. In vitro assays demonstrated that these compounds could significantly reduce the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Studies
In a comparative study of various benzamide derivatives, this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| Another Benzamide Derivative | 64 | S. aureus |
α-Amylase Inhibition
In vitro studies demonstrated that this compound could inhibit α-amylase activity effectively. The results indicated an inhibition percentage comparable to that of established antidiabetic drugs:
| Concentration (µg/mL) | Inhibition (%) |
|---|---|
| 50 | 85 |
| 25 | 75 |
| 12.5 | 60 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide, and how can reaction yields be improved?
- Methodology :
- Step 1 : Start with a nucleophilic substitution reaction between 4-amino-1,2,5-oxadiazole derivatives and substituted benzaldehydes. Ethanol or absolute ethanol with glacial acetic acid as a catalyst is typically used under reflux (4–6 hours) .
- Step 2 : Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent). Monitor reaction progress using TLC.
- Step 3 : Optimize yields by adjusting stoichiometry (e.g., 1:1 molar ratio of oxadiazole to benzaldehyde) and reaction time. For example, extending reflux time to 8 hours may improve cyclization efficiency .
- Validation : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Assign proton environments (e.g., ethoxy and butoxy groups) and confirm aromatic substitution patterns .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Parameters include R-factor (<0.05) and data-to-parameter ratio (>15:1) .
- Mass Spectrometry : Employ HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Avoid direct skin contact; use PPE (gloves, lab coats).
- Store in airtight containers away from ignition sources.
- In case of fire, use dry powder or CO₂ extinguishers (not water, to prevent splashing) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Approach :
- Grow single crystals via slow evaporation of a dichloromethane/methanol mixture.
- Collect diffraction data using a synchrotron or rotating anode source. Refine with SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H···O interactions in the oxadiazole ring) .
Q. How can researchers evaluate the herbicidal activity of this compound, and what structural features correlate with efficacy?
- Experimental Design :
- Bioassays : Test pre-emergent herbicidal activity on model weeds (e.g., Arabidopsis thaliana) at concentrations of 0.1–1.0 mM. Compare with commercial herbicides like glyphosate.
- SAR Analysis : Modify substituents (e.g., butoxy vs. methoxy groups) to assess impact on activity. Patent data suggests N-(1,2,5-oxadiazol-3-yl)benzamides exhibit enhanced herbicidal potency due to electron-withdrawing groups .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Workflow :
- Use QSAR models to calculate logP (lipophilicity) and polar surface area (PSA). Software like Schrödinger’s QikProp or SwissADME is recommended.
- Dock the compound into target proteins (e.g., acetolactate synthase for herbicidal action) using AutoDock Vina. Prioritize binding poses with ΔG < −7 kcal/mol .
Q. How should researchers address contradictions in biological activity data across studies?
- Resolution Strategies :
- Replicate Experiments : Ensure consistent assay conditions (e.g., pH, temperature).
- Control Compounds : Include reference standards (e.g., IDO inhibitors for enzyme assays) to validate experimental setups .
- Meta-Analysis : Cross-reference data from patents (e.g., Bayer’s herbicidal compositions ) and peer-reviewed studies to identify consensus mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
